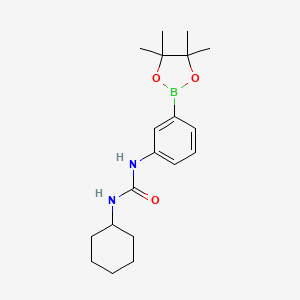
1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
説明
1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C19H29BN2O3 and its molecular weight is 344.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874299-12-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and cancer therapy. This article reviews the available literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.27 g/mol. The structure features a cyclohexyl group attached to a urea moiety, which is further substituted with a phenyl group containing a dioxaborolane derivative. The presence of the boron-containing moiety suggests potential interactions with biological targets through boron-mediated mechanisms.
Kinase Inhibition
Recent studies have shown that compounds similar to this compound may inhibit various kinases involved in cancer progression. For example:
- GSK-3β Inhibition : Compounds with similar structural motifs have demonstrated GSK-3β inhibitory activity with IC50 values ranging from 10 to 1314 nM. The most potent derivatives typically contain specific alkyl or cycloalkyl substituents that enhance binding affinity .
Immunotherapeutic Potential
The compound's structural characteristics align it with other phenyl urea derivatives known for their immunotherapeutic applications. For instance, studies focusing on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors have shown that modifications to the urea moiety can significantly affect inhibitory potency against IDO1 .
Case Studies and Research Findings
-
In Vitro Studies : A series of phenyl urea derivatives were synthesized and evaluated for their inhibitory activities against IDO1 and tryptophan 2,3-dioxygenase (TDO). Among these derivatives, modifications that retained the phenyl ring while altering the urea substituents showed promising results in selectively inhibiting IDO1 without affecting TDO activity .
Compound IDO1 Inhibition (IC50 nM) TDO Inhibition (IC50 nM) i24 Potent None i12 Moderate None - Mechanistic Insights : The interaction of similar compounds with target kinases often involves hydrogen bonding and hydrophobic interactions within the active site. For instance, binding studies indicated that specific amino acid residues play critical roles in the binding affinity of these compounds to their targets .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that:
科学的研究の応用
Medicinal Chemistry
1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets through hydrogen bonding and coordination with metal ions.
Case Studies :
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific enzymes involved in cancer progression. The urea group is believed to enhance binding affinity to target proteins .
Catalysis
The presence of the boron-containing dioxaborolane group makes this compound a candidate for use as a catalyst in organic reactions. Boron compounds are known to facilitate various chemical transformations due to their unique electronic properties.
Research Findings :
- In a recent publication in Chemical Communications, researchers demonstrated that derivatives of this compound could catalyze the formation of carbon-carbon bonds under mild conditions . This application is particularly relevant in the synthesis of complex organic molecules.
Material Science
This compound can be utilized in the development of advanced materials, particularly polymers and coatings. The boron moiety can improve thermal stability and mechanical properties.
Applications :
- In polymer chemistry, incorporating boron-containing compounds has been shown to enhance the performance of materials used in electronics and aerospace applications .
特性
IUPAC Name |
1-cyclohexyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-18(2)19(3,4)25-20(24-18)14-9-8-12-16(13-14)22-17(23)21-15-10-6-5-7-11-15/h8-9,12-13,15H,5-7,10-11H2,1-4H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJCWUWDGMPETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















